molecular formula C13H18N2 B11829131 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

Cat. No.: B11829131
M. Wt: 202.30 g/mol
InChI Key: YCASHAHMGWLTLM-QWHCGFSZSA-N
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Description

1-[(1S,6S)-6-phenyl-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound characterized by its unique structure, which includes a phenyl group and a three-membered azabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted azabicyclo derivatives.

Scientific Research Applications

1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its bicyclic structure is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine is unique due to its specific azabicyclo[4.1.0]heptane structure, which provides distinct reactivity and potential applications compared to other bicyclic compounds. Its phenyl group also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

InChI

InChI=1S/C13H18N2/c14-9-12-8-13(12,6-7-15-10-12)11-4-2-1-3-5-11/h1-5,15H,6-10,14H2/t12-,13+/m0/s1

InChI Key

YCASHAHMGWLTLM-QWHCGFSZSA-N

Isomeric SMILES

C1CNC[C@@]2([C@]1(C2)C3=CC=CC=C3)CN

Canonical SMILES

C1CNCC2(C1(C2)C3=CC=CC=C3)CN

Origin of Product

United States

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